molecular formula C17H25NO3S B1210883 7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid CAS No. 122222-44-0

7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid

Cat. No.: B1210883
CAS No.: 122222-44-0
M. Wt: 323.5 g/mol
InChI Key: KJVKOEVEFLXJES-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SQ-29072 involve the use of specific raw materials and reagents. The preparation of SQ-29072 typically involves the following steps:

Chemical Reactions Analysis

SQ-29072 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

SQ-29072 has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of SQ-29072 involves the inhibition of neutral endopeptidase, an enzyme responsible for the degradation of various peptides. By inhibiting this enzyme, SQ-29072 increases the levels of peptides that have vasodilatory and organ-protective properties. This leads to a reduction in blood pressure and potential protective effects on the cardiovascular system .

Comparison with Similar Compounds

SQ-29072 can be compared with other endopeptidase inhibitors, such as omapatrilat. . Other similar compounds include:

Properties

CAS No.

122222-44-0

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

7-[(2-benzyl-3-sulfanylpropanoyl)amino]heptanoic acid

InChI

InChI=1S/C17H25NO3S/c19-16(20)10-6-1-2-7-11-18-17(21)15(13-22)12-14-8-4-3-5-9-14/h3-5,8-9,15,22H,1-2,6-7,10-13H2,(H,18,21)(H,19,20)

InChI Key

KJVKOEVEFLXJES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O

Synonyms

7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)heptanoic acid
Heptanoic acid, 7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)-
SQ 29,072
SQ 29072
SQ-29072

Origin of Product

United States

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